Cas no 158041-98-6 (a-D-Glucopyranoside, dodecylO-2,3,4,6-tetra-O-acetyl-b-D-glucopyranosyl-(1®3)-O-2,4,6-tri-O-acetyl-b-D-glucopyranosyl-(1®3)-O-2,4,6-tri-O-acetyl-b-D-glucopyranosyl-(1®3)-O-2,4,6-tri-O-acetyl-b-D-glucopyranosyl-(1®3)-, triacetate (9CI))

a-D-Glucopyranoside, dodecylO-2,3,4,6-tetra-O-acetyl-b-D-glucopyranosyl-(1®3)-O-2,4,6-tri-O-acetyl-b-D-glucopyranosyl-(1®3)-O-2,4,6-tri-O-acetyl-b-D-glucopyranosyl-(1®3)-O-2,4,6-tri-O-acetyl-b-D-glucopyranosyl-(1®3)-, triacetate (9CI) structure
158041-98-6 structure
Product Name:a-D-Glucopyranoside, dodecylO-2,3,4,6-tetra-O-acetyl-b-D-glucopyranosyl-(1®3)-O-2,4,6-tri-O-acetyl-b-D-glucopyranosyl-(1®3)-O-2,4,6-tri-O-acetyl-b-D-glucopyranosyl-(1®3)-O-2,4,6-tri-O-acetyl-b-D-glucopyranosyl-(1®3)-, triacetate (9CI)
Numéro CAS:158041-98-6
Le MF:C74H108O42
Mégawatts:1669.62414836884
CID:205704
PubChem ID:3081909
Update Time:2025-04-19

a-D-Glucopyranoside, dodecylO-2,3,4,6-tetra-O-acetyl-b-D-glucopyranosyl-(1®3)-O-2,4,6-tri-O-acetyl-b-D-glucopyranosyl-(1®3)-O-2,4,6-tri-O-acetyl-b-D-glucopyranosyl-(1®3)-O-2,4,6-tri-O-acetyl-b-D-glucopyranosyl-(1®3)-, triacetate (9CI) Propriétés chimiques et physiques

Nom et identifiant

    • 3)-, triacetate (9CI)
    • 3)-O-2,4,6-tri-O-acetyl-b-D-glucopyranosyl-(1&
    • 3)-O-2,4,6-tri-O-acetyl-b-D-glucopyranosyl-(1&reg
    • dodecyl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl-(1->3)-2,4,6-tri-O-acetyl-beta-D-glucopyranosyl-(1->3)-2,4,6-tri-O-acetyl-beta-D-glucopyranosyl-(1->3)-2,4,6-tri-O-acetyl-beta-D-glucopyranosyl-(1->3)-2,4,6-tri-O-acetyl-alpha-D-glucopyranoside
    • dodecyl laminarapentaoside peracetate
    • DODECYL 5GLCPERAC
    • Dodecyl O-2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl-(1-3)-O-2,4,6-t ri-O-acetyl-beta-D-glucopyranosyl-(1-3)-O-2,4,6-tri-O-acetyl-beta-D-gl ucopyranosyl-(1-3)-O-2,4,6-tri-O-acetyl-beta-D-glucopyranosyl-(1-3)-al pha-D-Glucopyranoside triacetate
    • Dodecyl O-2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl-(1-3)-O-2,4,6-tri-O-acetyl-beta-D-glucopyranosyl-(1-3)-O-2,4,6-tri-O-acetyl-beta-D-glucopyranosyl-(1-3)-O-2,4,6-tri-O-acetyl-beta-D-glucopyranosyl-(1-3)-alpha-D-Glucopyranoside triacetate
    • Dodecyl O-2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl-(1-3)-O-2,4,6-t ri-O-acetyl-beta-D-glucopyran
    • DTXSID00166352
    • [(2R,3R,4S,5R,6S)-3,5-diacetyloxy-4-[(2S,3R,4S,5R,6R)-3,5-diacetyloxy-6-(acetyloxymethyl)-4-[(2S,3R,4S,5R,6R)-3,5-diacetyloxy-6-(acetyloxymethyl)-4-[(2S,3R,4S,5R,6R)-3,5-diacetyloxy-6-(acetyloxymethyl)-4-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]oxyoxan-2-yl]oxyoxan-2-yl]oxy-6-dodecoxyoxan-2-yl]methyl acetate
    • alpha-D-Glucopyranoside, dodecyl O-2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl-(1-3)-O-2,4,6-tri-O-acetyl-beta-D-glucopyranosyl-(1-3)-O-2,4,6-tri-O-acetyl-beta-D-glucopyranosyl-(1-3)-O-2,4,6-tri-O-acetyl-beta-D-glucopyranosyl-(1-3)-, triacetate
    • 158041-98-6
    • a-D-Glucopyranoside, dodecylO-2,3,4,6-tetra-O-acetyl-b-D-glucopyranosyl-(1®3)-O-2,4,6-tri-O-acetyl-b-D-glucopyranosyl-(1®3)-O-2,4,6-tri-O-acetyl-b-D-glucopyranosyl-(1®3)-O-2,4,6-tri-O-acetyl-b-D-glucopyranosyl-(1®3)-, triacetate (9CI)
    • Piscine à noyau: 1S/C74H108O42/c1-18-19-20-21-22-23-24-25-26-27-28-91-70-65(103-45(13)86)61(56(98-40(8)81)50(108-70)29-92-34(2)75)113-72-67(105-47(15)88)63(58(100-42(10)83)52(110-72)31-94-36(4)77)115-74-69(107-49(17)90)64(59(101-43(11)84)54(112-74)33-96-38(6)79)116-73-68(106-48(16)89)62(57(99-41(9)82)53(111-73)32-95-37(5)78)114-71-66(104-46(14)87)60(102-44(12)85)55(97-39(7)80)51(109-71)30-93-35(3)76/h50-74H,18-33H2,1-17H3/t50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60+,61+,62+,63+,64+,65-,66-,67-,68-,69-,70+,71+,72+,73+,74+/m1/s1
    • La clé Inchi: NWAPCYCMPJBSJV-OTUNSULMSA-N
    • Sourire: O([C@H]1[C@@H]([C@H]([C@@H]([C@@H](COC(C)=O)O1)OC(C)=O)O[C@H]1[C@@H]([C@H]([C@@H]([C@@H](COC(C)=O)O1)OC(C)=O)O[C@H]1[C@@H]([C@H]([C@@H]([C@@H](COC(C)=O)O1)OC(C)=O)OC(C)=O)OC(C)=O)OC(C)=O)OC(C)=O)[C@H]1[C@@H]([C@@H](COC(C)=O)O[C@H]([C@@H]1OC(C)=O)O[C@@H]1[C@H]([C@@H](OCCCCCCCCCCCC)O[C@H](COC(C)=O)[C@H]1OC(C)=O)OC(C)=O)OC(C)=O

Propriétés calculées

  • Qualité précise: 1668.632
  • Masse isotopique unique: 1668.632
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 0
  • Nombre de récepteurs de liaison hydrogène: 42
  • Comptage des atomes lourds: 116
  • Nombre de liaisons rotatives: 57
  • Complexité: 3340
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 25
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Le xlogp3: 3.6
  • Surface topologique des pôles: 513Ų

Propriétés expérimentales

  • Dense: 1.34
  • Point d'ébullition: 1194.5°Cat760mmHg
  • Point d'éclair: 405.4°C
  • Indice de réfraction: 1.526

a-D-Glucopyranoside, dodecylO-2,3,4,6-tetra-O-acetyl-b-D-glucopyranosyl-(1®3)-O-2,4,6-tri-O-acetyl-b-D-glucopyranosyl-(1®3)-O-2,4,6-tri-O-acetyl-b-D-glucopyranosyl-(1®3)-O-2,4,6-tri-O-acetyl-b-D-glucopyranosyl-(1®3)-, triacetate (9CI) Littérature connexe

Fournisseurs recommandés
Beyond Pharmaceutical Co., Ltd
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Réactif
Wuhan ChemNorm Biotech Co.,Ltd.
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Réactif
Wuhan ChemNorm Biotech Co.,Ltd.
Shanghai Jinhuan Chemical CO., LTD.
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Shanghai Jinhuan Chemical CO., LTD.
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Shenzhen Yaoyuan R&D Center Co.,Ltd
Henan Dongyan Pharmaceutical Co., Ltd
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Henan Dongyan Pharmaceutical Co., Ltd